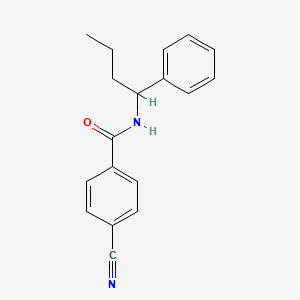![molecular formula C21H23N3O2 B6105870 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6105870.png)
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, commonly known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Wirkmechanismus
MMPI selectively inhibits 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which is an enzyme responsible for the degradation of cGMP. By inhibiting this compound, MMPI increases the levels of cGMP, which in turn leads to the relaxation of smooth muscle cells and vasodilation. This mechanism of action is the basis for the potential therapeutic applications of MMPI in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are primarily related to its inhibition of this compound. The compound has been shown to increase the levels of cGMP in various tissues, leading to vasodilation and relaxation of smooth muscle cells. MMPI has also been shown to induce apoptosis in cancer cells by inhibiting the activity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMPI in lab experiments is its selectivity for 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which allows for specific targeting of the enzyme. The compound is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using MMPI in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on MMPI. One potential area of study is the development of MMPI as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosing and administration of the compound for maximum efficacy. Another potential area of study is the use of MMPI in the treatment of cardiovascular diseases such as pulmonary hypertension. Finally, further research is needed to determine the safety and efficacy of MMPI in human clinical trials.
Synthesemethoden
The synthesis of MMPI involves the reaction of 1-methyl-1H-indole with 4-(4-methoxyphenyl)piperazine and phosgene. The reaction takes place under reflux conditions in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain MMPI in its pure form.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent, as it inhibits the growth and proliferation of cancer cells by inducing apoptosis. MMPI has also been studied for its potential use in the treatment of erectile dysfunction and pulmonary hypertension, which are both associated with 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole dysregulation.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(3-8-20(16)22)21(25)24-13-11-23(12-14-24)18-4-6-19(26-2)7-5-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYEACJXZOTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6105787.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole](/img/structure/B6105792.png)
![1-(difluoromethyl)-4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-5-methyl-1H-pyrazole](/img/structure/B6105793.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6105815.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)
![8-(3-cyclohexen-1-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6105863.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6105865.png)

![{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol](/img/structure/B6105876.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)